molecular formula C15H12N2 B034262 1-(4-Phenylphenyl)imidazole CAS No. 108085-60-5

1-(4-Phenylphenyl)imidazole

Cat. No. B034262
CAS RN: 108085-60-5
M. Wt: 220.27 g/mol
InChI Key: FFRBVGATVOCVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylphenyl)imidazole (PPIm) is a chemical compound with potential applications in scientific research. It belongs to the class of imidazole derivatives and has a molecular formula of C15H12N2. PPIm has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)imidazole involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, 1-(4-Phenylphenyl)imidazole reduces the production of prostaglandins, which results in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-(4-Phenylphenyl)imidazole has been shown to have various biochemical and physiological effects. Studies have shown that 1-(4-Phenylphenyl)imidazole inhibits the production of nitric oxide, which is involved in inflammation and pain. 1-(4-Phenylphenyl)imidazole also reduces the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

1-(4-Phenylphenyl)imidazole has several advantages for lab experiments, such as its easy synthesis and low toxicity. However, 1-(4-Phenylphenyl)imidazole has limitations such as its low solubility in water, which can affect its bioavailability.

Future Directions

For the study of 1-(4-Phenylphenyl)imidazole include the development of analogs and the exploration of its potential in the treatment of other diseases.

Synthesis Methods

1-(4-Phenylphenyl)imidazole can be synthesized by various methods such as the reaction of 4-bromoacetophenone with phenylboronic acid, followed by the reaction with imidazole. Another method involves the reaction of 4-phenylphenol with imidazole in the presence of a catalyst.

Scientific Research Applications

1-(4-Phenylphenyl)imidazole has been used in scientific research for various applications. One of the significant applications is in the field of cancer research. Studies have shown that 1-(4-Phenylphenyl)imidazole inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. 1-(4-Phenylphenyl)imidazole has also been studied for its anti-inflammatory and analgesic effects.

properties

CAS RN

108085-60-5

Product Name

1-(4-Phenylphenyl)imidazole

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(4-phenylphenyl)imidazole

InChI

InChI=1S/C15H12N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-11-10-16-12-17/h1-12H

InChI Key

FFRBVGATVOCVAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3

synonyms

1-[1,1''-BIPHENYL]-4-YL-1H-IMIDAZOLE

Origin of Product

United States

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